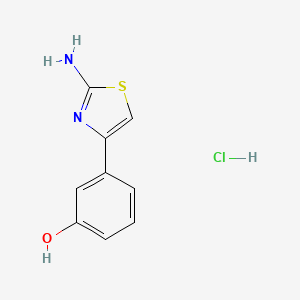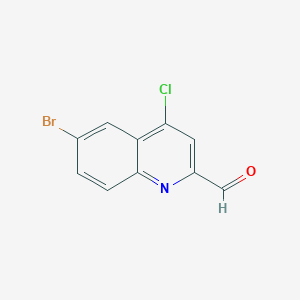
3-(2-amino-4-thiazolyl)Phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-(2-amino-4-thiazolyl)Phenol hydrochloride, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, they discuss related thiazole compounds and their properties, which can provide insights into the chemical behavior and potential applications of 3-(2-amino-4-thiazolyl)Phenol hydrochloride.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, 2-amino (4-chloro phenyl) thiazoles were synthesized using a microwave-assisted method, starting from p-chloroaceto phenone, which was brominated and then reacted with thiourea to yield the desired thiazoles . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases, which were prepared from the reaction of 2-amino-5-alkyl(aryl)-1,3,4-thiadiazoles and salicylaldehyde . These methods indicate that the synthesis of 3-(2-amino-4-thiazolyl)Phenol hydrochloride could potentially be achieved through similar pathways involving key steps such as bromination, reaction with thiourea, and subsequent modifications.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and X-ray diffraction, revealing its crystallization in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, which are crucial for understanding the reactivity and interaction of the molecule with other species .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aryl aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring and the phenyl group. The antimicrobial activity of some Schiff bases of 2-amino (4-chloro phenyl) thiazoles suggests that these compounds can interact with biological targets, which may also be relevant for 3-(2-amino-4-thiazolyl)Phenol hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their structural analysis and synthesis pathways. The crystal structure, bond lengths, bond angles, and torsion angles provide information about the stability and conformation of the molecule . The electronic properties, such as UV absorption peaks and hyperpolarizability, indicate the potential of these compounds for applications in materials science, such as nonlinear optical (NLO) materials . The fungicidal activity of some 2-(1,3,4-thiadiazolylaminomethyl)phenols suggests that these compounds could be effective in agricultural applications .
特性
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.ClH/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6;/h1-5,12H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDMVOVOWVSPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-amino-4-thiazolyl)Phenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














